molecular formula C6H18O2Si2 B160816 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane CAS No. 10124-62-6

1,2-Dimethoxy-1,1,2,2-tetramethyldisilane

Cat. No. B160816
CAS RN: 10124-62-6
M. Wt: 178.38 g/mol
InChI Key: CWGBHCIGKSXFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethoxy-1,1,2,2-tetramethyldisilane is a disilane reagent used to prepare dimethylsilanol cross-coupling partners . Its molecular formula is C6H18O2Si2 .


Synthesis Analysis

This compound can be used in the palladium-catalyzed bis (silylation) of 1,4-diethynylbenzene to obtain a crack-free sol-gel . It can also be used to prepare dimethylsilylene via gas-phase flow-pyrolysis at 600°C .


Molecular Structure Analysis

The molecular structure of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane is represented by the formula ((CH3O)Si(CH3)2)2 . Its average mass is 178.377 Da and its monoisotopic mass is 178.084534 Da .


Chemical Reactions Analysis

1,2-Dimethoxy-1,1,2,2-tetramethyldisilane can be used in the palladium-catalyzed bis (silylation) of 1,4-diethynylbenzene to obtain a crack-free sol-gel . It can also be used to prepare dimethylsilylene via gas-phase flow-pyrolysis at 600°C .


Physical And Chemical Properties Analysis

1,2-Dimethoxy-1,1,2,2-tetramethyldisilane has a refractive index of 1.425 and a density of 0.8587 g/mL at 25°C . Its molecular weight is 178.38 .

Scientific Research Applications

Thermal Decomposition

1,2-Dimethoxy-1,1,2,2-tetramethyldisilane undergoes thermal decomposition, producing primary reaction products like dimethylsilane, dimethylsilyl radicals, and trimethylsilane. This process has been studied using techniques such as vacuum ultraviolet photoionization mass spectrometry and theoretical investigations like density functional theory (Shao, Tian, & Zhang, 2022).

Reactions with Metal Carbonyls

This compound reacts with Group VIII metal carbonyls, leading to products like bis(μ-dimethylsilylene)-μ-carbonyls bis(tricarbonyliron). Such reactions demonstrate the reactivity of zerovalent transition metal compounds towards Si-Si bonds (Kerber & Pakkanen, 1979).

Addition to Olefins

1,2-Dimethoxy-1,1,2,2-tetramethyldisilane adds to olefins like 1-octene, leading to alkylpentamethyldisilanes. This process is catalyzed by substances like chloroplatinic acid and can result in various products, including telomers (Urenovitch & West, 1965).

Molecular Structure Analysis

The molecular structure of derivatives of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane has been analyzed in different phases using spectroscopic and diffraction techniques. This analysis provides insights into conformational changes between phases (Masters et al., 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

properties

IUPAC Name

methoxy-[methoxy(dimethyl)silyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18O2Si2/c1-7-9(3,4)10(5,6)8-2/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGBHCIGKSXFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499031
Record name 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethoxy-1,1,2,2-tetramethyldisilane

CAS RN

10124-62-6
Record name 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Reactant of Route 2
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Reactant of Route 3
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Reactant of Route 4
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Reactant of Route 5
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Reactant of Route 6
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane

Citations

For This Compound
33
Citations
곽영우, 이경구, 여수동 - Bulletin of the Korean Chemical Society, 1997 - koreascience.kr
Intramolecular CH insertion of alkylsilylenes, giving sila-cyclopropane intermediates, is well known." Seyferth report-ed that hexamethylsilacyclopropane decomposes by thermal …
Number of citations: 3 koreascience.kr
T Gunji, T Gomi, T Sanji, Y Abe - Chemistry letters, 2001 - journal.csj.jp
Disilane unit containing polytitana- and polyzirconasiloxanes were synthesized by the reaction of 1,1,2,2-tetramethyl-1,2-disilanediol with bis(2,4-pentanedionato)titanium …
Number of citations: 8 www.journal.csj.jp
ML Tumey - 1979 - search.proquest.com
Interest in compounds which contain silicon-oxygen (pp) ir double bonds, silanones, dates back three quarters of a century. In 1904 Dilthey and Eduardoff (1) reported that …
Number of citations: 5 search.proquest.com
NA Williams, Y Uchimaru, M Tanaka - Dalton Transactions, 2003 - pubs.rsc.org
The transition metal catalysed reactions of benzaldehydes and benzylideneamines with disilanes have been investigated. Palladium phosphine complexes catalyse the double …
Number of citations: 25 pubs.rsc.org
TJ Barton, M Juvet - Tetrahedron Letters, 1975 - Elsevier
(Received in USA 9 August 1975; received in UK for publication 29 September 1975) In analogy with carbene chemistry,'the addition of a silylene (R&i:) to cyclooctatetraene (COT) …
Number of citations: 19 www.sciencedirect.com
TJ Barton, JA Kilgour - Journal of the American Chemical Society, 1976 - ACS Publications
To account for the formation of 1, 4-disilacyclohexa-2, 5-dienes (disilins) from the reaction of silylenes and acety-lenes, a mechanism involving a Diels-Alder addition of an acetylene to …
Number of citations: 77 pubs.acs.org
TJ Barton, WD Wulff - Journal of Organometallic Chemistry, 1979 - Elsevier
To prove for a thermally-induced 1,3-migration of silicon from silicon to produce a silicon—carbon double bond, 1,2-divinyl-1,1,2,2-tetramethyldisilane was pyrolyzed in a nitrogen-flow …
Number of citations: 17 www.sciencedirect.com
RT Conlin, PP Gaspar - Journal of the American Chemical Society, 1976 - ACS Publications
The 13C NMR spectrum of product mixtures has also been obtained. The lone resonance whose 13C chemical shift is 152 ppm downfield from tetramethylsilane and which remains a …
Number of citations: 117 pubs.acs.org
I Beletskaya, C Moberg - Chemical reviews, 2006 - ACS Publications
Additions of homoelement-element and heteroelementelement linkages to unsaturated substrates catalyzed by the platinum group metals constitute synthetically highly versatile …
Number of citations: 561 pubs.acs.org
M Kako, Y Nakadaira - Bulletin of the Chemical Society of Japan, 2000 - journal.csj.jp
Under photo-induced ET conditions in the presence of CCl 4 and BF 4 - , a Si-Si σ-bond readily undergoes chlorinative and fluorinative cleavage, and gives the corresponding chloro- …
Number of citations: 19 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.